3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

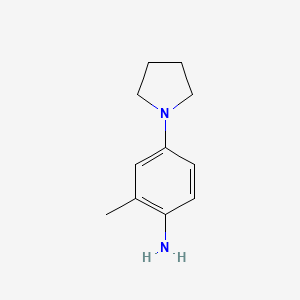

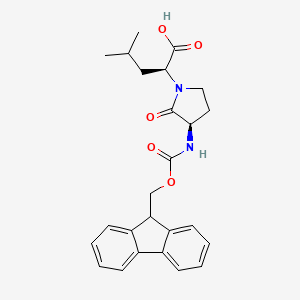

“3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” is a chemical compound with the molecular formula C9H17NO4 . Its molecular weight is 203.24 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” were not found, similar compounds have been synthesized from D-mannose with 2,3:5,6-di-O-isopropylidene DIM as a key intermediate .Molecular Structure Analysis

The molecular structure of “3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Applications De Recherche Scientifique

Synthesis and Application in Enzymatic Inhibition :

- 1,4-Dideoxy-1,4-imino-D-galactitol, closely related to 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol, is synthesized as an enzymatic inhibitor. It's synthesized through a process involving the addition of vinylmagnesium bromide to benzylimine derived from glyceraldehyde, followed by ring-closing metathesis and dihydroxylation (Madhan & Rao, 2003).

Role in Enzymatic Reactions and Synthesis of Iminosugars :

- Another study shows the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors. This is achieved via the addition of vinylmagnesium chloride to a nitrone derived from L-tartaric acid, highlighting the molecule's potential in creating enzymatic inhibitors (Lombardo, Fabbroni & Trombini, 2001).

Application in α-L-Fucosidase Inhibition :

- The synthesis of analogues of 1,5-dideoxy-1,5-imino-L-fucitol, inhibitors of α-L-fucosidase, is achieved through variations in the side chain of a dithiane derivative of D-galactose. This indicates the compound's relevance in the development of α-L-fucosidase inhibitors (Paulsen et al., 1990).

Synthesis from D-Glucose :

- A study details the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose, showcasing the conversion processes involved and highlighting its potential as a precursor for further chemical transformations (Pham-Huu et al., 2002).

Potential Antitumour Activity :

- Research on sugar derivatives with potential antitumor activities includes the synthesis of 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol. This study involves starting from 1,6-dibromo-1,6-dideoxy-3,4-O-isopropylidene-D-mannitol and demonstrates the molecule's relevance in the synthesis of compounds with potential antitumor activity (Kuszmann & Vargha, 1971).

Diagnostic Applications in GM1 Gangliosidosis :

- A derivative of 1,5-dideoxy-1,5-imino-D-galactitol, specifically N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, is used as a strong competitive inhibitor of β-galactosidase. It has applications in enhancing residual β-galactosidase activities in fibroblasts and serves as a lead towards diagnostic compounds for tracking the fate of mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging (Fröhlich et al., 2011).

Synthesis from L-Sorbose :

- A new synthesis method for 1,5-dideoxy-1,5-imino-D-galactitol from L-sorbose is described, demonstrating its practical application in synthesizing this compound more efficiently (Furneaux, Tyler & Whitehouse, 1993).

Propriétés

IUPAC Name |

(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGDVIZWSSLLDW-VGRMVHKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CNC(C2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1177088.png)

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1177109.png)